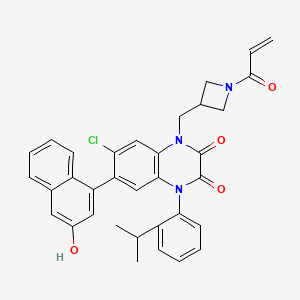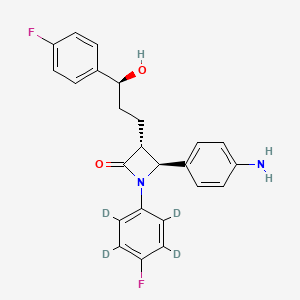
4-Dehydroxy-4-amino ezetimibe-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dehydroxy-4-amino ezetimibe-d4 is a deuterium-labeled derivative of 4-Dehydroxy-4-amino ezetimibe. This compound is primarily used in scientific research as a stable isotope-labeled standard. It is a modified version of ezetimibe, a well-known cholesterol absorption inhibitor. The deuterium labeling allows for precise tracking and analysis in various experimental settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dehydroxy-4-amino ezetimibe-d4 involves multiple steps, starting from commercially available precursors. The key steps include:
Dehydroxylation: Removal of the hydroxyl group from the parent compound.
Amination: Introduction of an amino group at the desired position.
Deuterium Labeling: Incorporation of deuterium atoms to achieve the labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chemical reactions under controlled conditions.
Purification: Techniques such as chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the purity and stability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Dehydroxy-4-amino ezetimibe-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in the formation of nitro derivatives, while reduction can revert these derivatives back to the original amino compound.
Applications De Recherche Scientifique
4-Dehydroxy-4-amino ezetimibe-d4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard for analytical studies.
Biology: Employed in metabolic studies to trace the pathways of ezetimibe and its derivatives.
Medicine: Investigated for its potential effects on cholesterol metabolism and related pathways.
Industry: Utilized in the development of new pharmaceuticals and analytical methods.
Mécanisme D'action
The mechanism of action of 4-Dehydroxy-4-amino ezetimibe-d4 is similar to that of ezetimibe. It inhibits the absorption of cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This inhibition reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ezetimibe: The parent compound, known for its cholesterol-lowering effects.
4-Dehydroxy-4-amino ezetimibe: The non-deuterated version of the compound.
Other Deuterium-Labeled Compounds: Similar stable isotope-labeled standards used in research.
Uniqueness
4-Dehydroxy-4-amino ezetimibe-d4 is unique due to its deuterium labeling, which allows for precise tracking and analysis in experimental settings. This feature makes it particularly valuable in studies requiring accurate quantification and tracing of metabolic pathways.
Propriétés
Formule moléculaire |
C24H22F2N2O2 |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
(3R,4S)-4-(4-aminophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1/i7D,8D,11D,12D |
Clé InChI |
NBKCYAYZFIZTRF-PGHCLDIESA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)N)[2H])[2H])F)[2H] |
SMILES canonique |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



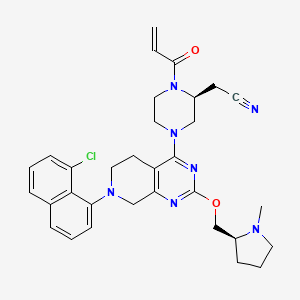
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
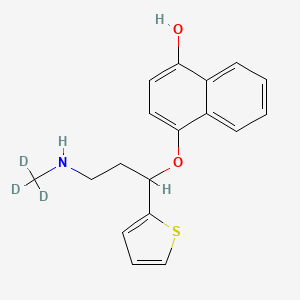
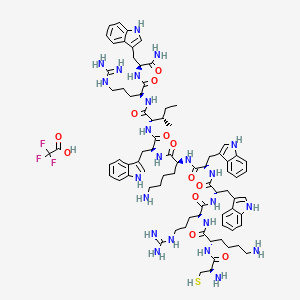
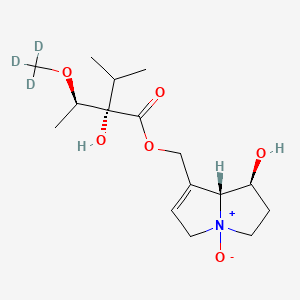
![4-[(3S,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12425920.png)
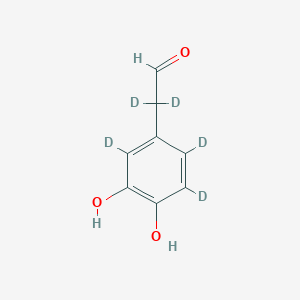


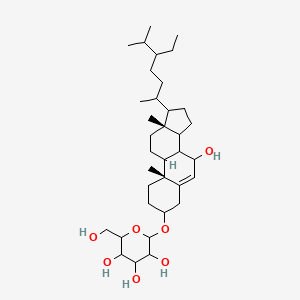
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)

